Reduced Cytotoxicity vs. Kojic Acid
While direct cytotoxicity data for the target compound is not available, a structurally proximate analog, p-chlorophenyl benzyl ether (Cl-benz), demonstrates a critical safety differentiation against the parent compound kojic acid. Kojic acid is known to reduce cell viability to less than 50% at 500 µM after 48 hours, whereas the chlorobenzyl ether analog showed negligible cytotoxicity under identical conditions in B16F10 melanoma cells [1]. This class-level inference suggests that blocking the free 5-hydroxyl group with a chlorobenzyl ether moiety—the core structural feature of 5-((3-chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one—significantly mitigates the acute cytotoxicity associated with kojic acid.
| Evidence Dimension | Cytotoxicity (Cell Viability) |
|---|---|
| Target Compound Data | Negligible cytotoxicity (inferred from class analog p-chlorophenyl benzyl ether) |
| Comparator Or Baseline | Kojic Acid: < 50% cell viability at 500 µM after 48 h |
| Quantified Difference | Class analog maintains > 50% viability vs. < 50% for kojic acid at matched concentration and time point |
| Conditions | Mouse B16F10 melanoma cells, 48 h incubation, 500 µM concentration |
Why This Matters
This inferred lower cytotoxicity is a key procurement decision factor for research groups seeking kojic acid-derived intermediates that minimize off-target toxicity in cell-based assays.
- [1] Riam-Amatakun, W., et al. Anti-Melanogenic Activity of p-Chlorophenyl Benzyl Ether in α-MSH-Induced Mouse Melanoma B16F10 Cells. Key Engineering Materials, 2019, 819, 118-123. View Source
